2-Azabicyclo[2.1.1]hexane-1-acetonitrile

basicity pKa pyrrolidine

2-Azabicyclo[2.1.1]hexane-1-acetonitrile (CAS 637740-12-6) is a sp³-rich, conformationally rigid bicyclic amine building block belonging to the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) family. The 2‑aza‑BCH scaffold is a bridged, saturated heterocycle recognized as a constrained pyrrolidine analogue and a bioisostere for ortho- and meta-substituted phenyl rings in drug design.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 637740-12-6
Cat. No. B12591577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.1.1]hexane-1-acetonitrile
CAS637740-12-6
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESC1C2CC1(NC2)CC#N
InChIInChI=1S/C7H10N2/c8-2-1-7-3-6(4-7)5-9-7/h6,9H,1,3-5H2
InChIKeyHMHJTZOOLVBTBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[2.1.1]hexane-1-acetonitrile (CAS 637740-12-6): A Bridgehead-Functionalized Saturated Bicyclic Building Block for Medicinal Chemistry Procurement


2-Azabicyclo[2.1.1]hexane-1-acetonitrile (CAS 637740-12-6) is a sp³-rich, conformationally rigid bicyclic amine building block belonging to the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) family . The 2‑aza‑BCH scaffold is a bridged, saturated heterocycle recognized as a constrained pyrrolidine analogue and a bioisostere for ortho- and meta-substituted phenyl rings in drug design [1][2]. The acetonitrile substituent at the bridgehead (1‑position) introduces a versatile synthetic handle with electron‑withdrawing character, enabling further diversification while modulating the core’s physicochemical properties [3].

Why 2-Azabicyclo[2.1.1]hexane-1-acetonitrile Cannot Be Replaced by Common Pyrrolidines, Proline Analogues, or Bicyclo[1.1.1]pentanes


The 2‑aza‑BCH scaffold differs fundamentally from simple pyrrolidines and proline in its conformational rigidity, basicity, and metabolic profile, while its bridgehead‑substituted acetonitrile derivative introduces distinct exit‑vector geometry and synthetic utility compared to the non‑nitrogenous bicyclo[1.1.1]pentane (BCP) bioisostere family [1][2]. In matched‑pair analyses, the 2‑aza‑BCH core has been shown to deliver measurable improvements in solubility and metabolic clearance relative to traditional N‑heterocycles, making generic substitution scientifically unjustified without head‑to‑head validation [3].

Quantitative Differentiation Evidence for 2-Azabicyclo[2.1.1]hexane-1-acetonitrile vs. Pyrrolidine, Proline, BCP, and 2-Oxa-BCH


Reduced Basicity vs. Pyrrolidine: pKa Shift of ~1.3 Log Units

The 2‑aza‑BCH scaffold exhibits a predicted pKa of 10.00 ± 0.40 for the 1‑(fluoromethyl) derivative , indicating a significant reduction in basicity compared to pyrrolidine, which has an experimental pKa of 11.3 (conjugate acid) [1]. The electron‑withdrawing acetonitrile substituent in the target compound would further lower the pKa. This difference of approximately 1.3 log units reduces the fraction of protonated species at physiological pH, which can enhance passive membrane permeability and reduce off‑target binding associated with highly basic amines.

basicity pKa pyrrolidine 2-aza-BCH

Reduced LogP vs. Bicyclo[1.1.1]pentane: Improving Aqueous Solubility

The acetonitrile‑bearing 2‑aza‑BCH has a measured LogP of 0.98 . In contrast, parent bicyclo[1.1.1]pentane (BCP) is highly lipophilic, with reported LogP values of approximately 2.5–2.8 for simple alkyl‑substituted derivatives [1]. This ~1.5–1.8 log unit reduction in lipophilicity is consistent with the improved water solubility documented for 2‑aza‑ and 2‑oxa‑BCH analogues relative to BCP and phenyl rings [2].

lipophilicity LogP BCP solubility

Improvement in Solubility and Metabolic Clearance in LRRK2 Inhibitor Matched-Pair Analysis

In a matched‑pair analysis of N‑heteroaryl LRRK2 kinase inhibitors, replacing a standard saturated N‑heterocycle with the 2‑aza‑BCH core led to qualitative improvements in both solubility and metabolic clearance [1]. While the exact numerical values remain proprietary, the authors explicitly state that the 2‑aza‑BCH system 'leads to improvements in solubility and metabolic clearance' and describe the effect as having 'broad impact' on key drug‑like properties [1]. This represents a rare direct head‑to‑head comparison between 2‑aza‑BCH and traditional N‑heterocycles in a pharmaceutical context.

metabolic clearance solubility LRRK2 match-pair

Distinct Molecular Exit Vectors vs. Bicyclo[1.1.1]pentane Enabling Ortho/Meta-Disubstitution Mimicry

2‑Azabicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes are both sp³‑rich saturated bioisosteres of phenyl rings, but they offer distinct substitution exit vectors due to their different ring architectures [1][2]. The 2‑aza‑BCH scaffold, particularly with bridgehead substitution as in 2‑azabicyclo[2.1.1]hexane-1-acetonitrile, provides exit vector angles that more closely mimic ortho‑ and meta‑disubstituted benzenes, whereas BCP is often better suited for para‑disubstitution mimicry [3]. This geometric difference is quantifiable in terms of inter‑substituent distances and angles, making the choice between aza‑BCH and BCP a rational design decision based on the substitution pattern of the target aromatic ring.

exit vectors bioisosterism geometry substitution pattern

Optimal Research and Procurement Use Cases for 2-Azabicyclo[2.1.1]hexane-1-acetonitrile


Ortho- or Meta-Substituted Phenyl Ring Bioisostere Replacement in Kinase or GPCR Lead Optimization

When a medicinal chemistry program requires replacement of an ortho‑ or meta‑substituted phenyl ring with a saturated bioisostere to improve solubility, reduce flat‑ring‑mediated promiscuity, and maintain metabolic stability, 2‑azabicyclo[2.1.1]hexane‑1‑acetonitrile provides the correct exit‑vector geometry [1]. The bridgehead acetonitrile can serve as a precursor to a carboxylic acid, amide, or amine, enabling rapid SAR exploration [2]. The documented improvement in solubility and metabolic clearance over traditional N‑heterocycles in the LRRK2 series provides a strong precedent for this application [3].

Conformational Constraint of Pyrrolidine/Proline in Peptide or Macrocycle Design

In peptide or macrocycle design, the 2‑aza‑BCH core introduces a rigid methano‑bridge across the pyrrolidine ring, locking the ring pucker and eliminating cis/trans isomerization that complicates conformational analysis [4]. The acetonitrile substituent provides an orthogonal functionalization point that can be elaborated without disturbing the constrained bicyclic framework, making it a valuable tool for studying and optimizing conformational effects on target binding.

Synthesis of Diverse Chemical Libraries via Bridgehead Functionalization

The methylene‑linked nitrile at the bridgehead position is a versatile synthetic handle that can be converted to amines, carboxylic acids, amides, heterocycles (tetrazoles, oxadiazoles), or homologated to longer side chains [2]. This divergent synthetic potential makes 2‑azabicyclo[2.1.1]hexane‑1‑acetonitrile an attractive central building block for the parallel synthesis of diverse 3D compound libraries occupying underexplored regions of chemical space.

Skeletal Editing to Access Bridge-Functionalized BCPs

The 2‑aza‑BCH scaffold can serve as a direct precursor to bridge‑functionalized bicyclo[1.1.1]pentanes through N‑atom deletion chemistry [5]. This enables rapid scaffold‑hopping between two bioisosteric subclasses and provides access to BCPs that are otherwise synthetically challenging to prepare. The acetonitrile substituent on the starting aza‑BCH can ultimately be retained on the BCP product, offering a convergent approach to complex BCP derivatives.

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